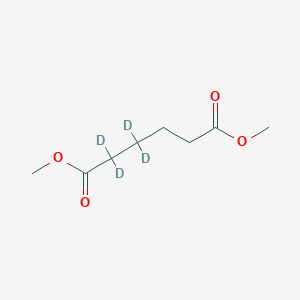![molecular formula C7H4Br2N2 B1367101 1,3-Dibromoimidazo[1,5-a]pyridine CAS No. 72315-45-8](/img/structure/B1367101.png)
1,3-Dibromoimidazo[1,5-a]pyridine
Overview
Description
1,3-Dibromoimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2 and a molecular weight of 275.93 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its significant structural role in various agrochemicals and pharmaceuticals . The compound is characterized by the presence of two bromine atoms at the 1 and 3 positions of the imidazo[1,5-a]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromoimidazo[1,5-a]pyridine can be synthesized through various synthetic methodologies. One common method involves the cyclocondensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg3N2), which facilitates the formation of the imidazo[1,5-a]pyridine ring . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions using readily available starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the bromine substituents and the imidazo[1,5-a]pyridine ring system .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 1 and 3 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazo[1,5-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[1,5-a]pyridine derivatives with different functional groups .
Scientific Research Applications
1,3-Dibromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-dibromoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The imidazo[1,5-a]pyridine ring system provides a rigid and planar structure that facilitates interactions with biological macromolecules, such as enzymes and receptors .
Comparison with Similar Compounds
1,3-Dibromoimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
3,6-Dibromoimidazo[1,2-a]pyridine: This compound has bromine atoms at positions 3 and 6 and a different ring fusion pattern, leading to distinct chemical and biological properties.
6-Bromoimidazo[1,2-a]pyridine: With a single bromine atom at position 6, this compound exhibits different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-dibromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFVTGZOQKSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501065 | |
| Record name | 1,3-Dibromoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72315-45-8 | |
| Record name | 1,3-Dibromoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)







